![molecular formula C8H7BrF3N B1408792 (2-Bromo-4-(trifluoromethyl)phenyl)methanamine CAS No. 1001109-50-7](/img/structure/B1408792.png)
(2-Bromo-4-(trifluoromethyl)phenyl)methanamine
Overview
Description
“(2-Bromo-4-(trifluoromethyl)phenyl)methanamine” is a chemical compound with the molecular formula C8H7BrF3N . It is typically stored in a refrigerator and is available in the form of a colorless to pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for “(2-Bromo-4-(trifluoromethyl)phenyl)methanamine” is 1S/C8H7BrF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 . This indicates the presence of a bromine atom, a trifluoromethyl group, and an amine group attached to a phenyl ring.Physical And Chemical Properties Analysis
“(2-Bromo-4-(trifluoromethyl)phenyl)methanamine” has a molecular weight of 254.05 . It is a colorless to pale-yellow to yellow-brown liquid . It should be stored in a refrigerator .Scientific Research Applications
Catalysis and Organic Synthesis
- Pincer Palladacycles : Research by Roffe et al. (2016) highlighted the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their catalytic applications, demonstrating good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state.
Chemical Synthesis Techniques
- Isoindole-1-Thiones Synthesis : Kobayashi et al. (2013) described the synthesis of 2,3-dihydro-1H-isoindole-1-thiones from 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, derived from (2-bromophenyl)methanamine, showing good yields in the process. (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).
Organic Chemistry
- Benzylation Reactions : A study by Colgan, Müller‐Bunz, & McGarrigle (2016) noted the formation of a specific amine as a by-product in benzylation reactions involving benzyl bromide, which impacted certain catalyzed glycosylations.
- Ruthenium Complexes in Hydrogenation : Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and used it to create ruthenium(II) complexes, which showed excellent performance in transfer hydrogenation of acetophenone derivatives. (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Biochemistry and Pharmacology
- Anticancer Activity : Mbugua et al. (2020) reported on new palladium and platinum complexes based on Schiff base ligands involving phenylmethanamine derivatives, which demonstrated significant anticancer activity and DNA-binding affinity. (Mbugua, Sibuyi, Njenga, Odhiambo, Wandiga, Meyer, Lalancette, & Onani, 2020).
Chemistry of Materials
- Chemical Shift Sensitivity in NMR Studies : Ye et al. (2015) explored the chemical shift sensitivity of various trifluoromethyl tags, including 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide, to optimize resolution in 19F NMR studies of proteins. (Ye, Larda, Li, Manglik, & Prosser, 2015).
Advanced Material Science
- Lanthanide Complexes for Luminescence and Magnetism : Chu et al. (2018) synthesized lanthanide complexes using a derivative of 2-[(4-bromo-phenylimino)-methyl]-quinolin-8-ol, exhibiting properties like slow magnetization relaxation and photo-luminescence. (Chu, Zhang, Chang, Nie, Cui, & Gao, 2018).
Safety and Hazards
“(2-Bromo-4-(trifluoromethyl)phenyl)methanamine” is associated with several hazard statements including H302, H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[2-bromo-4-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFTZOQOLDWTPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-(trifluoromethyl)phenyl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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